molecular formula C6H12ClNO3S B1654686 1-Oxide-4-thiomorpholine acetic acid CAS No. 258530-60-8

1-Oxide-4-thiomorpholine acetic acid

Cat. No.: B1654686
CAS No.: 258530-60-8
M. Wt: 213.68
InChI Key: YXVOVOQLVIYOQF-UHFFFAOYSA-N
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Description

1-Oxide-4-thiomorpholine acetic acid is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is known for its unique structure, which includes a thiomorpholine ring with an oxide and an acetic acid group

Preparation Methods

The synthesis of 1-oxide-4-thiomorpholine acetic acid typically involves the reaction of thiomorpholine with acetic anhydride in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1-Oxide-4-thiomorpholine acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: The acetic acid group can participate in esterification or amidation reactions with alcohols or amines, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like sulfuric acid for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, esters, and amides.

Scientific Research Applications

1-Oxide-4-thiomorpholine acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-oxide-4-thiomorpholine acetic acid involves its interaction with specific molecular targets. The compound’s oxide group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Oxide-4-thiomorpholine acetic acid can be compared with similar compounds such as:

    Thiomorpholine: Lacks the oxide and acetic acid groups, resulting in different chemical reactivity and biological activity.

    Morpholine: Contains an oxygen atom instead of sulfur, leading to distinct chemical properties and applications.

    Piperazine: Similar ring structure but with nitrogen atoms, used in different pharmaceutical applications.

The uniqueness of this compound lies in its combination of the thiomorpholine ring with an oxide and acetic acid group, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c8-6(9)5-7-1-3-11(10)4-2-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOVOQLVIYOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694572
Record name (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258530-60-8
Record name (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 258530-60-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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